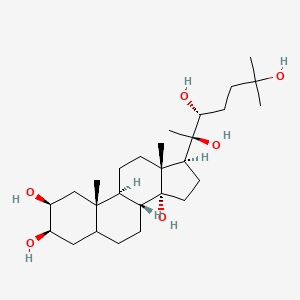
2,2'-(Hexa-1,3,5-triene-1,6-diyl)bis(1,3-benzoxazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Hexa-1,3,5-triene-1,6-diyl)bis(1,3-benzoxazole) is a complex organic compound characterized by its unique structure, which includes a hexa-1,3,5-triene core flanked by two benzoxazole groups.
Vorbereitungsmethoden
The synthesis of 2,2’-(Hexa-1,3,5-triene-1,6-diyl)bis(1,3-benzoxazole) typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Hexa-1,3,5-triene Core: This can be achieved through a series of Wittig reactions, where appropriate aldehydes and phosphonium ylides are used to form the conjugated triene system.
Attachment of Benzoxazole Groups: The benzoxazole moieties can be introduced via cyclization reactions involving o-aminophenols and carboxylic acids or their derivatives.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow techniques and automated synthesis to enhance efficiency and yield.
Analyse Chemischer Reaktionen
2,2’-(Hexa-1,3,5-triene-1,6-diyl)bis(1,3-benzoxazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the saturation of the triene system.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified benzoxazole derivatives and altered triene systems.
Wissenschaftliche Forschungsanwendungen
2,2’-(Hexa-1,3,5-triene-1,6-diyl)bis(1,3-benzoxazole) has a wide range of scientific research applications:
Chemistry: It is used as a fluorescent probe in various chemical assays due to its strong fluorescence properties.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the field of cancer treatment, where its ability to intercalate into DNA is of interest.
Wirkmechanismus
The mechanism by which 2,2’-(Hexa-1,3,5-triene-1,6-diyl)bis(1,3-benzoxazole) exerts its effects is primarily through its ability to interact with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material and potentially leading to cell death. This intercalation is facilitated by the planar structure of the compound, which allows it to insert itself between the base pairs of the DNA helix .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,2’-(Hexa-1,3,5-triene-1,6-diyl)bis(1,3-benzoxazole) include:
1,6-Diphenyl-1,3,5-hexatriene: Another triene-based compound with similar photophysical properties but lacking the benzoxazole groups.
1,4-Bis(substituted trans-styryl)benzene: A compound with a similar conjugated system but different substituents, leading to varied chemical and physical properties.
The uniqueness of 2,2’-(Hexa-1,3,5-triene-1,6-diyl)bis(1,3-benzoxazole) lies in its combination of a conjugated triene system with benzoxazole groups, which imparts distinct electronic and photophysical characteristics, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
259093-44-2 |
|---|---|
Molekularformel |
C20H14N2O2 |
Molekulargewicht |
314.3 g/mol |
IUPAC-Name |
2-[6-(1,3-benzoxazol-2-yl)hexa-1,3,5-trienyl]-1,3-benzoxazole |
InChI |
InChI=1S/C20H14N2O2/c1(3-13-19-21-15-9-5-7-11-17(15)23-19)2-4-14-20-22-16-10-6-8-12-18(16)24-20/h1-14H |
InChI-Schlüssel |
SYWINBCKCYNYRV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(O2)C=CC=CC=CC3=NC4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(4R,6S)-2,2-Dimethyl-6-(propan-2-yl)-1,3-dioxan-4-yl]methanol](/img/structure/B12569636.png)
![2-[(4-Methoxyphenyl)methoxy]oxirane](/img/structure/B12569647.png)



![[Diselane-1,2-diylbis(methylene-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12569675.png)



![ethyl 3-[[4-[4-(N'-ethoxycarbonylcarbamimidoyl)phenyl]-1,3-thiazol-2-yl]-[1-(2-ethoxy-2-oxoethyl)piperidin-4-yl]amino]propanoate](/img/structure/B12569705.png)



